REACTION_CXSMILES
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[ClH:1].[F:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[CH2:5][N:6](C(OC(C)(C)C)=O)[N:7]=C(C)C>C1COCC1>[ClH:1].[ClH:1].[F:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[CH2:5][NH:6][NH2:7] |f:3.4.5|
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Name
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|
Quantity
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60.64 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate
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Quantity
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17 g
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Type
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reactant
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Smiles
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FC1=C(CN(N=C(C)C)C(=O)OC(C)(C)C)C=CC=C1
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
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the suspension was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
|
Details
|
ether was added to the residue
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filter cake (12.2 g, 94%) was washed with ether
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Type
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CUSTOM
|
Details
|
dried on the high vacuum pump
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.FC1=C(CNN)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |